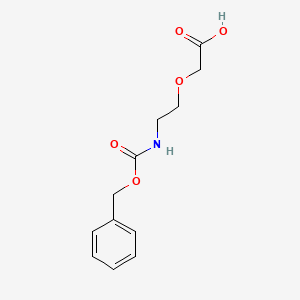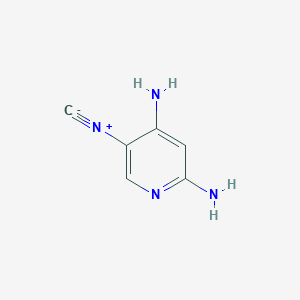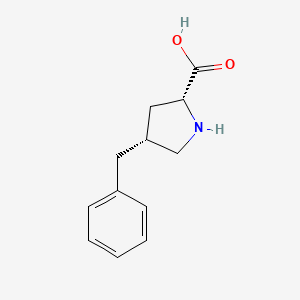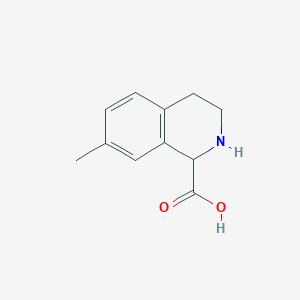
Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate
Übersicht
Beschreibung
Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate is a type of organic compound known as a pyrrolidine, which is a cyclic amine with a five-membered ring. The (3S,4S) notation indicates the stereochemistry of the molecule, meaning it has specific three-dimensional arrangement .
Molecular Structure Analysis
The molecular structure of a compound like this compound would be determined by the arrangement of its atoms and the bonds between them. The (3S,4S) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactions involving a compound like this compound would depend on its functional groups. For instance, the carboxylate ester group (-COO-) could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would be determined by factors such as its molecular structure, polarity, and functional groups .Wissenschaftliche Forschungsanwendungen
Ethylmercury Compounds and Blood-Brain Barrier
One area of research relevant to ethyl compounds, like Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate, focuses on ethylmercury-containing compounds and their ability to cross the blood-brain barrier (BBB). Studies have shown that these compounds can be actively transported across membranes by specific amino acid transport systems and accumulate in the brain after exposure. This research indicates the potential neurological implications and transport mechanisms of ethyl compounds across biological barriers (Kern et al., 2019).
Ethylene Inhibition in Agriculture
In agricultural research, compounds that inhibit ethylene, such as 1-methylcyclopropene (1-MCP), have been widely studied for their effects on fruits and vegetables. These studies highlight the role of ethylene in ripening and senescence processes and how its inhibition can improve the quality and shelf-life of agricultural products. The understanding of ethylene's role and the development of inhibitors can be relevant to the study of this compound if its structure or derivatives have similar applications (Watkins, 2006).
Potential for Chemical Synthesis and Modification
Research on ethyl compounds also extends to chemical synthesis and modification processes, where ethyl esters, including this compound, could play a role. For instance, ethyl carbamate (urethane) has been studied for its occurrence in fermented foods and beverages, indicating the relevance of ethyl compounds in food science and potential health implications. Understanding the formation and effects of such compounds could guide the development and safe use of this compound in various applications (Weber & Sharypov, 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTNJIINRHALKA-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine](/img/structure/B3094624.png)
![1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B3094643.png)
![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)

![(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3094661.png)

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid](/img/structure/B3094695.png)
![(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B3094704.png)
![(R)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B3094712.png)
![2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B3094719.png)

